molecular formula C22H25N3O4S B1229840 1,4-Dimethyl-6-[[4-(phenylmethyl)-1-piperidinyl]sulfonyl]quinoxaline-2,3-dione

1,4-Dimethyl-6-[[4-(phenylmethyl)-1-piperidinyl]sulfonyl]quinoxaline-2,3-dione

Cat. No.: B1229840
M. Wt: 427.5 g/mol
InChI Key: IBTKJRKFYXEURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dimethyl-6-[[4-(phenylmethyl)-1-piperidinyl]sulfonyl]quinoxaline-2,3-dione is a member of piperidines.

Scientific Research Applications

Synthesis and Chemical Properties

Quinoxaline derivatives are synthesized through various eco-friendly and efficient methods. One study describes a general method for synthesizing structurally diverse quinoxaline and pyrido-pyrazine derivatives using camphor sulfonic acid as an efficient organo-catalyst at room temperature, highlighting the versatility of quinoxaline synthesis (G. Kaur et al., 2021). Another approach involves the utilization of monosodium glutamate for synthesizing 1,8-dioxoacridine and polyhydro-quinoline derivatives, demonstrating the potential for using common substances in complex chemical syntheses (A. Cahyana et al., 2020).

Biological Activities

Quinoxaline derivatives have shown promising biological activities. For instance, novel substituted 1,5-benzothiazepines containing a sulfonyl moiety were synthesized, potentially offering insights into new therapeutic agents (Sandhya Chhakra et al., 2019). Additionally, some quinoxaline sulfonamides have been investigated as potential antibacterial agents, indicating broad-spectrum activities against various bacterial strains (F. Taiwo et al., 2021).

Material Science Applications

Quinoxaline-containing compounds have also been explored for their applications in materials science, such as in the design of electronic transport materials for organic light-emitting diodes (OLEDs). The manipulation of the LUMO distribution in quinoxaline-containing architectures showcases the potential for creating efficient blue phosphorescent OLEDs (Xiaojun Yin et al., 2016).

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)sulfonyl-1,4-dimethylquinoxaline-2,3-dione

InChI

InChI=1S/C22H25N3O4S/c1-23-19-9-8-18(15-20(19)24(2)22(27)21(23)26)30(28,29)25-12-10-17(11-13-25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3

InChI Key

IBTKJRKFYXEURN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)C1=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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